
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The structure of this compound includes a five-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-4-methyl-2-oxazolidinone with phenyl isocyanate under controlled conditions. Another method includes the use of an asymmetric aldol reaction followed by a modified Curtius protocol, which involves intramolecular ring closure to form the oxazolidinone scaffold .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
Applications De Recherche Scientifique
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of functional protein complexes . This action disrupts bacterial growth and replication, making it effective against drug-resistant bacterial strains.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a similar mechanism of action to linezolid.
Uniqueness
4-Hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of a hydroxy and methyl group on the oxazolidinone ring
Propriétés
Numéro CAS |
29199-95-9 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
4-hydroxy-4-methyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-10(13)7-14-9(12)11(10)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
Clé InChI |
SLFHIDNRZRSIBY-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)N1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


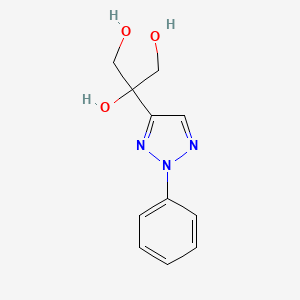
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
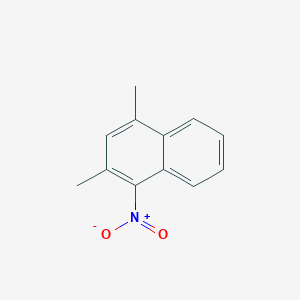

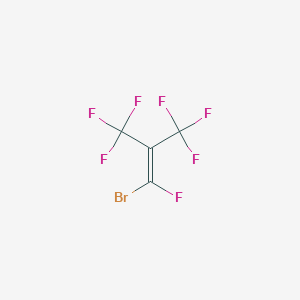

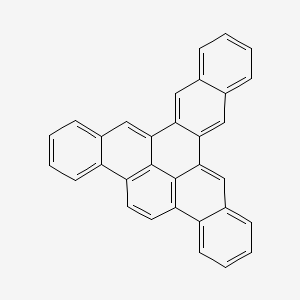

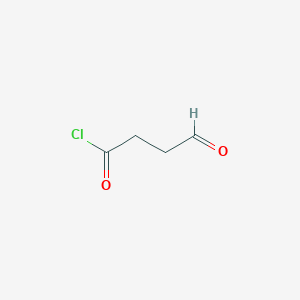
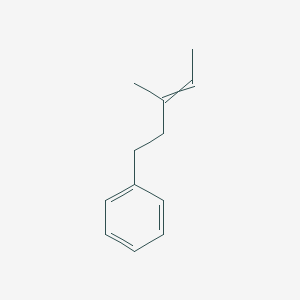
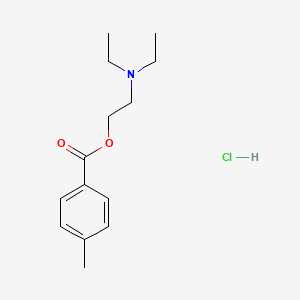
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
